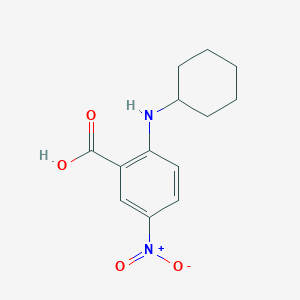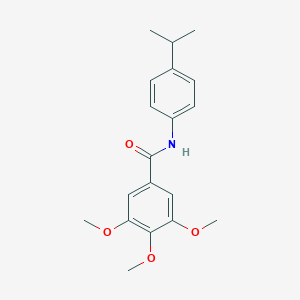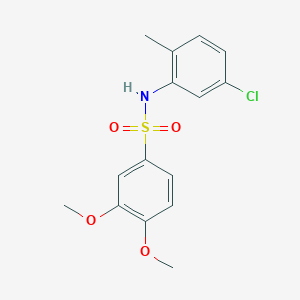![molecular formula C21H16N2O4 B229254 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B229254.png)
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate, also known as HCBP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of hydrazone derivatives, which have been extensively studied for their pharmacological properties. HCBP has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is not fully understood, but several studies have provided some insights into its mode of action. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can modulate the activity of various enzymes, including acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent neuronal cell death. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been found to possess antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, some limitations need to be considered, such as its solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions can be explored in the field of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate research. One potential direction is to investigate the potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the development of novel analogs of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate with improved pharmacological properties can be explored. Additionally, the elucidation of the mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can provide insights into its therapeutic potential and aid in the development of more effective treatments.
Conclusion
In conclusion, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate and to develop more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been reported in the literature, and it involves the reaction of 2-hydroxybenzohydrazide with 4-(benzyloxy)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate in high yield and purity.
Applications De Recherche Scientifique
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has also been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C21H16N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O4/c24-19-9-5-4-8-18(19)20(25)23-22-14-15-10-12-17(13-11-15)27-21(26)16-6-2-1-3-7-16/h1-14,24H,(H,23,25)/b22-14+ |
Clé InChI |
PGZAIQBQSMBBGS-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)



![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)

